molecular formula C18H13ClN4O B4456387 7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4456387
M. Wt: 336.8 g/mol
InChI Key: JVVYHDHGMWABCW-UHFFFAOYSA-N
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Description

7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

7-[4-[(4-chlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-15-5-1-13(2-6-15)11-24-16-7-3-14(4-8-16)17-9-10-20-18-21-12-22-23(17)18/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYHDHGMWABCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is regioselective and can be carried out under mild conditions. The reaction conditions generally include heating the reactants in a suitable solvent, such as ethanol or methanol, at temperatures ranging from 60°C to 80°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18_{18}H13_{13}ClN4_{4}O
  • Molecular Weight : 336.8 g/mol
  • CAS Number : 1158505-59-9

The compound features a triazole ring fused to a pyrimidine structure, with a phenyl group substituted by a 4-chlorobenzyl ether moiety. This unique arrangement contributes to its diverse reactivity and biological activity.

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications through reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the development of new derivatives with enhanced properties.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into corresponding oxidesH2_2O2_2, KMnO4_4
Reduction Yields reduced derivativesNaBH4_4
Substitution Forms various substituted derivativesAmines, thiols

Biology

Research indicates that 7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant biological activity:

  • Antiviral Activity : The compound has been shown to inhibit the influenza virus RNA polymerase PA–PB1 subunit heterodimerization, suggesting potential as an antiviral agent against influenza virus infections.
  • Cytotoxicity : It demonstrates cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating its potential use in cancer therapy.

Medicine

The promising anticancer and antiviral properties of this compound have led to investigations into its therapeutic applications:

  • Anticancer Research : Studies have highlighted its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer treatment.
  • Drug Development : The unique mechanism of action targeting viral polymerases opens avenues for designing new antiviral drugs.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against influenza virus strains. The compound was found to effectively inhibit viral replication in vitro at low micromolar concentrations.

Case Study 2: Anticancer Properties

A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting potent anticancer activity.

Mechanism of Action

The mechanism of action of 7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and Pim-1 kinases by binding to their ATP-binding sites . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Biological Activity

7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activities. Its structure features a triazole ring fused to a pyrimidine ring, making it a member of the triazolopyrimidine class. This compound exhibits significant potential in medicinal chemistry, particularly as an antiviral and anticancer agent.

  • Molecular Formula : C18_{18}H13_{13}ClN4_{4}O
  • Molecular Weight : 336.78 g/mol
  • CAS Number : 439109-59-8

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Antiviral Activity : The compound inhibits the influenza virus RNA polymerase by preventing the heterodimerization of the PA and PB1 subunits, which is crucial for viral replication .
  • Anticancer Activity : It demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting its potential as an anticancer therapeutic .

Antiviral Activity

In vitro studies have shown that this compound effectively inhibits viral replication. The IC50_{50} values for this compound against various strains of influenza have been reported to be in the low micromolar range.

Anticancer Activity

The following table summarizes the cytotoxic activity of this compound against different cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
HCT-11612.5Inhibition of cell proliferation
A54920.3Cell cycle arrest

Case Study 1: Antiviral Efficacy

A study conducted by researchers evaluated the antiviral efficacy of this compound against H1N1 influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound was found to disrupt the viral life cycle at the level of RNA polymerase activity.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, the compound was tested on MCF-7 and HCT-116 cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation and PARP cleavage.

Q & A

Q. Key Reagents :

  • Ethanol or dichloromethane as solvents .
  • Catalysts like TMDP (tetramethylenediamine piperazine) for cyclization, though toxicity requires careful handling .

How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Q. Advanced Synthesis Optimization

  • Solvent systems : Ethanol/water (1:1 v/v) enhances solubility of intermediates while reducing side reactions .
  • Catalyst alternatives : Replace TMDP with less toxic additives (e.g., piperidine derivatives) where feasible, though regulatory restrictions may apply .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 70–80% for similar triazolo-pyrimidines) .

Q. Critical Parameters :

  • Temperature control (reflux vs. room temperature) to minimize decomposition.
  • Stoichiometric ratios of triazole and ketone precursors to avoid unreacted intermediates .

What analytical techniques are used for structural characterization of this compound?

Q. Basic Structural Analysis

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.9 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., m/z 436.2 [M+H]+^+) and fragmentation patterns .

How is X-ray crystallography applied to resolve ambiguities in molecular conformation?

Q. Advanced Structural Elucidation

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks stabilizing the triazolo-pyrimidine core) .
  • Software tools : SHELX suite refines crystallographic data, with R-factors < 0.05 indicating high precision .

Example : A related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showed a planar triazolo ring system with a dihedral angle of 12.3° relative to the pyrimidine ring .

What in vitro assays are used for preliminary biological screening of this compound?

Q. Basic Biological Profiling

  • Anticancer activity : MTT assays against cell lines (e.g., HepG2, MCF-7) with IC50_{50} values compared to reference drugs .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How are target-specific interactions studied for advanced therapeutic applications?

Q. Advanced Mechanistic Studies

  • Enzyme inhibition assays : Measure binding affinity (Ki_i) to kinases or proteases using fluorogenic substrates .
  • Molecular docking : Predict binding modes with targets like CB2 cannabinoid receptors (e.g., docking scores < -8.0 kcal/mol indicate strong interactions) .

How should researchers address contradictions in biological activity data across structural analogs?

Q. Data Contradiction Analysis

  • Case study : N-[(4-fluorophenyl)methyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-amine showed 10-fold higher antiviral activity than its 3-amino analog. This discrepancy is attributed to electron-withdrawing substituents enhancing target affinity .
  • Methodology :
    • Validate assay conditions (e.g., cell viability, solvent controls).
    • Compare logP and polar surface area to assess bioavailability differences .

What computational approaches predict the reactivity and stability of this compound?

Q. Computational Modeling

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV indicates moderate reactivity) .
  • MD simulations : Assess solvation effects in aqueous and lipid environments over 100 ns trajectories .

How are structure-activity relationships (SARs) investigated for this compound class?

Q. SAR Study Design

  • Substituent variation : Synthesize derivatives with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-donating groups (methoxy) .
  • Key findings :
    • 5-Methyl substitution : Enhances anticancer activity (IC50_{50} = 12 µM vs. 45 µM for non-methylated analogs) .
    • 4-Chlorobenzyl group : Increases metabolic stability in hepatic microsome assays .

What are emerging research directions for triazolo[1,5-a]pyrimidine derivatives?

Q. Future Directions

Hybrid molecules : Conjugate with thiophene or pyridine moieties to enhance multitarget activity .

Nanoparticle delivery : Improve bioavailability using PEGylated liposomes .

In vivo toxicity profiling : Acute and chronic toxicity studies in rodent models .

Tables

Table 1. Comparative Biological Activities of Triazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsIC50_{50} (µM)TargetReference
5-Methyl analog5-CH3_3, 4-Cl-C6_6H4_412.0HepG2 cells
3-Amino analog3-NH2_2, 4-F-C6_6H4_445.0HepG2 cells
7-[(4-Cl-benzyl)thio] analogS-CH2_2-C6_6H4_4-Cl8.5SARS-CoV-2 Mpro^{pro}

Table 2. Optimization of Synthesis Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventEthanolEthanol/water (1:1)15%
CatalystTMDPPiperidine derivativeComparable
Reaction time12 h (reflux)30 min (microwave)20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-{4-[(4-chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.